H-Gly-Arg-Ala-Asp-Ser-Pro-OH
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Overview
Description
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of the amino acids glycine, arginine, alanine, aspartic acid, serine, and proline. This peptide is often used as an inactive control in studies involving fibronectin inhibitors . It has a molecular formula of C23H39N9O10 and a molecular weight of 601.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for alanine, aspartic acid, serine, and proline.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-Ala-Asp-Ser-Pro-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized amino acid residues.
Reduction: Leads to the reduction of disulfide bonds, if present.
Scientific Research Applications
H-Gly-Arg-Ala-Asp-Ser-Pro-OH has several applications in scientific research:
Biological Studies: Used as a control peptide in studies investigating the role of fibronectin inhibitors in cell adhesion and migration.
Medical Research: Employed in the development of therapeutic peptides and the study of peptide-based drug delivery systems.
Industrial Applications: Utilized in the synthesis of bioactive peptides for various industrial applications, including cosmetics and pharmaceuticals.
Mechanism of Action
As an inactive control peptide, H-Gly-Arg-Ala-Asp-Ser-Pro-OH does not exhibit specific biological activity. it is used to validate the effects of active peptides by serving as a baseline in experiments. The peptide does not compete with ATP and is not cell-permeable .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: An active peptide that inhibits fibronectin binding to platelet-binding sites.
H-Arg-Gly-Asp-Ser-OH: Another active peptide involved in cell adhesion processes.
H-Gly-Pro-Arg-Pro-OH: A peptide with different biological activities.
Uniqueness
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is unique in its role as an inactive control peptide, making it valuable for validating the effects of other peptides in experimental settings. Its lack of biological activity ensures that any observed effects in experiments are due to the active peptides being studied .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-YTFOTSKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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